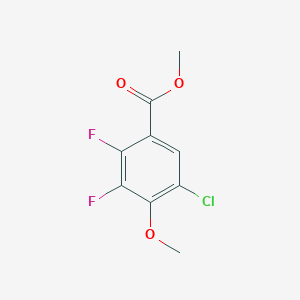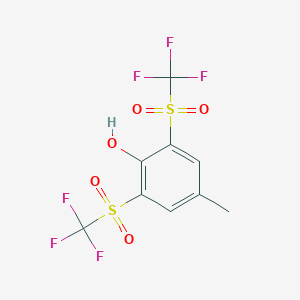
1,1-Bis(fluoromethyl)-2-oxopentylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(fluoromethyl)-2-oxopentylamine, also known as FMOPA, is an important organic compound used in a variety of scientific applications. It is a heterocyclic amine compound, containing both a carbon and a nitrogen atom in its ring structure. FMOPA is known for its unique properties, such as its high stability, low volatility, and low toxicity. In addition, it has been found to be an effective catalyst in a variety of chemical reactions.
Applications De Recherche Scientifique
1,1-Bis(fluoromethyl)-2-oxopentylamine has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a reagent in the synthesis of various compounds, including peptides and cyclic peptides. In addition, it has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and hydrocarbons. Furthermore, it has been used to study the structure and dynamics of proteins and other biological molecules.
Mécanisme D'action
The mechanism of action of 1,1-Bis(fluoromethyl)-2-oxopentylamine is not fully understood, but it is known to act as a catalyst in a variety of chemical reactions. It is believed to act by forming a complex with the substrate, which then facilitates the reaction. In addition, this compound has been found to be an effective inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known to be a potent inhibitor of certain enzymes involved in drug metabolism, such as cytochrome P450. In addition, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Bis(fluoromethyl)-2-oxopentylamine has several advantages for use in lab experiments. It is highly stable and has a low volatility, making it suitable for use in a variety of reactions. In addition, it is relatively non-toxic and has a low cost. However, it is important to note that this compound is not soluble in water, so it must be dissolved in an appropriate solvent before use.
Orientations Futures
The potential applications of 1,1-Bis(fluoromethyl)-2-oxopentylamine are vast, and there are many future directions for research in this area. One possible future direction is the development of new catalysts based on this compound for use in a variety of chemical reactions. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments. Furthermore, this compound could be used to study the structure and dynamics of proteins and other biological molecules, which could lead to a better understanding of the molecular basis of disease. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments for a variety of conditions.
Méthodes De Synthèse
1,1-Bis(fluoromethyl)-2-oxopentylamine can be synthesized in a two-step process. The first step involves the reaction of 1-fluoromethyl-2-oxopropanal with ammonia in the presence of a suitable catalyst, such as palladium or copper. This reaction yields 1-fluoromethyl-2-oxopentylamine, which can then be further converted to this compound through a second reaction with a halogenating agent. This second reaction yields this compound, which is the desired product.
Propriétés
IUPAC Name |
3-(1,3-difluoropropan-2-yloxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2NO/c7-4-6(5-8)10-3-1-2-9/h6H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRLZOMZUHWTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COC(CF)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

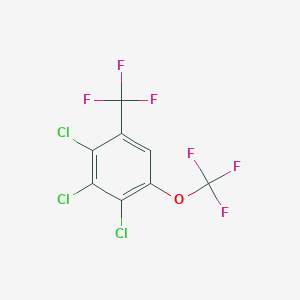
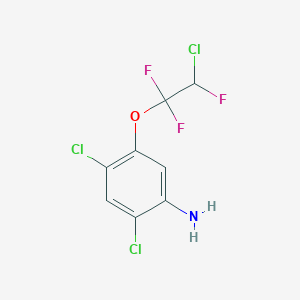


![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)

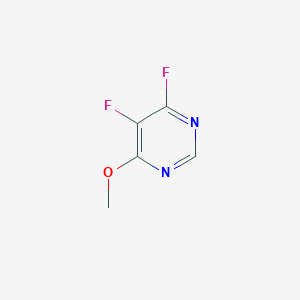
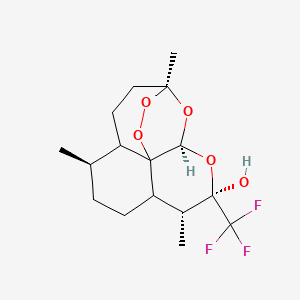
![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)

